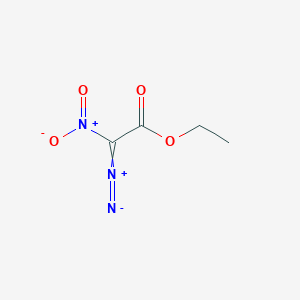

ethyl 2-diazo-2-nitroacetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-diazo-2-nitroacetate, commonly referred to as EDNA, is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with the molecular formula C4H4N2O4, and it is a colorless solid at room temperature. EDNA is an important building block for many organic compounds, and it is also used as a reagent in organic synthesis. It is an important tool for scientists in the fields of organic chemistry, biochemistry, and pharmacology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Behavior

Diazo Derivatives of Sugars : Research on diazo derivatives of sugars, like methyl 2-deoxy-2-Diazo-d-arabino-Hexonate, demonstrates their complex chemical behavior, including reactions in photolysis and thermolysis, and conversion into pyrazole derivatives. Ethyl esters of similar structures exhibit similar properties (Horton & Philips, 1972).

Generation of Nitrile Oxides : Ethyl nitroacetate, a compound related to ethyl 2-diazo-2-nitroacetate, shows divergent behavior in generating nitrile oxides through isocyanate-induced and thermal processes, demonstrating its chemical versatility (Leslie-Smith, Paton, & Webb, 1994).

Spectrophotometric Applications

- Spectrophotometric Determination : Ethyl acetoacetate, closely related to ethyl 2-diazo-2-nitroacetate, is used in spectrophotometric determination, indicating the potential of ethyl 2-diazo-2-nitroacetate in similar applications (Walash, Rizk, & El-Brashy, 1988).

Chemical Reactions and Synthesis

Isoxazoles and Isoxazolines Synthesis : Ethyl nitroacetate is used in base-catalyzed condensation reactions with dipolarophiles to yield isoxazoles and isoxazolines, indicating similar potential for ethyl 2-diazo-2-nitroacetate (Machetti, Cecchi, Trogu, & Sarlo, 2007).

Synthesis of α,α-Diarylacetates : Ethyl bromofluoroacetate, similar to ethyl 2-diazo-2-nitroacetate, is utilized for synthesizing unsymmetrical α,α-diarylacetates, showcasing the application in complex organic synthesis (Jadhav & Singh, 2016).

Synthesis of Polynitro Compounds : Ethyl nitroacetate's use as a synthon in synthesizing various dinitro compounds and in condensation products of Henry and Mannich reactions suggests similar applications for ethyl 2-diazo-2-nitroacetate (Laikhter et al., 1991).

Industrial Application and Safety

- Safe Synthesis in Flow : The study on ethyl diazoacetate, closely related to ethyl 2-diazo-2-nitroacetate, highlights the importance of safe synthesis methods in industrial applications due to its explosive nature, emphasizing the need for similar approaches for ethyl 2-diazo-2-nitroacetate (Delville, van Hest, & Rutjes, 2013).

Cross-Coupling Reactions

- Cross-Coupling Reactions : Ethyl (trialkylstannyl)diazoacetates, related to ethyl 2-diazo-2-nitroacetate, are used in Stille reactions for cross-coupling, demonstrating potential applications in complex chemical synthesis (Padwa, Sá, & Weingarten, 1997).

Eigenschaften

IUPAC Name |

ethyl 2-diazo-2-nitroacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O4/c1-2-11-4(8)3(6-5)7(9)10/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LURGPIIPDMTGBZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=[N+]=[N-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 72765388 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

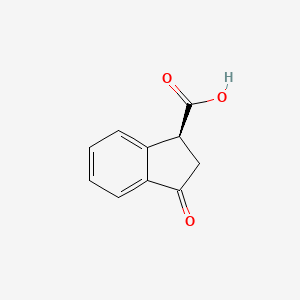

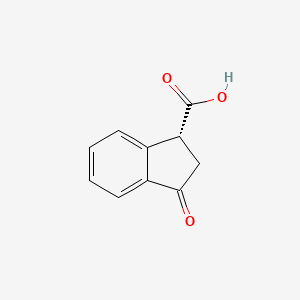

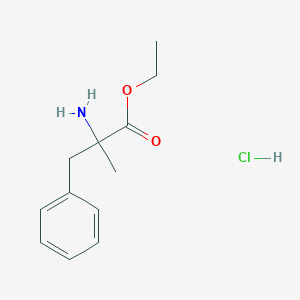

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)

![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)

![5-[(2-chlorophenyl)sulfamoyl]-1H-1,3-benzodiazole-2-sulfonic acid](/img/structure/B6617126.png)

![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)